D-Phenylalaninamide, N-acetyl-D-histidyl-D-phenylalanyl-D-isoleucyl-D-arginyl-D-tryptophyl-
Übersicht
Beschreibung
AC-178335 is a pure somatostatin (SRIF) antagonist. SRIF is the main inhibitory peptide regulating growth hormone (GH) secretion. AC-178335 has an affinity constant (Ki) of 172 +/- 12 nM, and blocks SRIF inhibition of adenylate cyclase in vitro (IC50 = 5.1 +/- 1.4 microM). It induces GH release when given alone (50 micrograms intravenously) to anesthetized rats with or without pretreatment with a long-acting SRIF agonist.
Wissenschaftliche Forschungsanwendungen
Synthesis of Peptides Related to Corticotropin and α-MSH
D-Phenylalaninamide and related peptides have been synthesized for studying the N-terminal structure of corticotropin and α-melanocyte-stimulating hormone (α-MSH). These syntheses have provided insights into the amino acid sequences responsible for the adrenocorticotropic activity of these hormones. For instance, Inouye (1965) synthesized peptides corresponding to positions 6-9, 6-10, and 5-10 of corticotropin and α-MSH molecules, which played a key role in understanding their biological activities (Inouye, 1965).
Treatment with Sodium Hydroxide and Melanocyte-Stimulating Activity
Research by Hano et al. (1966) revealed that treating l-histidyl-l-phenylalanyl-l-arginyl-l-tryptophylglycine, a common fragment of α- and β-MSH and ACTH, with sodium hydroxide significantly increased its melanocyte-stimulating activity in vitro. This study highlighted the potential for chemical modification to enhance the biological activity of peptides (Hano, Koida, Yajima, Kubo, & Oshima, 1966).
Synthesis and Melanocyte-Stimulating Activity
Further research on the synthesis of various peptides, such as glycyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophyl-glycine, has contributed to understanding the structure-activity relationships in melanocyte-stimulating hormones. Studies like those conducted by Schnabel and Li (1960) have shown the impact of peptide chain length on biological activity, particularly in relation to melanocyte stimulation (Schnabel & Li, 1960).
Synthesis of Stereomeric Pentapeptides and Their Biological Activities
The synthesis of different stereoisomeric pentapeptides, as described by Yajima, Kubo, and Okada (1965), has provided valuable information on the role of stereochemistry in the biological activities of these peptides. Their research showed how the arrangement of amino acids affects melanocyte-stimulating activities (Yajima, Kubo, & Okada, 1965).
Ribosomal Binding and Dipeptide Formation
Studies on peptidyl-tRNA, such as those by Heckler et al. (1988), have explored the role of peptides containing D-amino acids in the peptidyltransferase reaction. This research is significant for understanding the molecular mechanisms of protein synthesis and the role of specific amino acids in this process (Heckler, Roesser, Xu, Chang, & Hecht, 1988).
Eigenschaften
CAS-Nummer |
212966-15-9 |
---|---|
Molekularformel |
C49H63N13O7 |
Molekulargewicht |
946.1 g/mol |
IUPAC-Name |
(2R,3R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C49H63N13O7/c1-4-29(2)42(62-47(68)39(23-32-16-9-6-10-17-32)60-46(67)41(57-30(3)63)25-34-27-53-28-56-34)48(69)58-37(20-13-21-54-49(51)52)44(65)61-40(24-33-26-55-36-19-12-11-18-35(33)36)45(66)59-38(43(50)64)22-31-14-7-5-8-15-31/h5-12,14-19,26-29,37-42,55H,4,13,20-25H2,1-3H3,(H2,50,64)(H,53,56)(H,57,63)(H,58,69)(H,59,66)(H,60,67)(H,61,65)(H,62,68)(H4,51,52,54)/t29-,37-,38-,39-,40-,41-,42-/m1/s1 |
InChI-Schlüssel |
ADIUJENJSJKNSC-FKJNZLKYSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
HFIRWF |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AC-178335; AC178335; AC 178335 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.